molecular formula C22H14BrCl3N2O4 B12028051 [4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12028051
M. Wt: 556.6 g/mol
InChI Key: UNKQNXHAFFSHKR-LUOAPIJWSA-N
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Description

[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound with the molecular formula C29H26BrClN4O5. This compound is notable for its unique structure, which includes bromine, chlorine, and dichlorophenoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-formylphenyl 2-chlorobenzoate with 2-(2,4-dichlorophenoxy)acetohydrazide under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    [4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate: Similar structure but with a different position of the chlorine atom.

    [4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate: Contains an ethoxy group instead of a chlorobenzoate.

Uniqueness

The uniqueness of [4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized research applications .

Properties

Molecular Formula

C22H14BrCl3N2O4

Molecular Weight

556.6 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C22H14BrCl3N2O4/c23-14-5-7-19(32-22(30)16-3-1-2-4-17(16)25)13(9-14)11-27-28-21(29)12-31-20-8-6-15(24)10-18(20)26/h1-11H,12H2,(H,28,29)/b27-11+

InChI Key

UNKQNXHAFFSHKR-LUOAPIJWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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